molecular formula C12H18N2 B8801550 2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline CAS No. 1056963-14-4

2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline

Cat. No.: B8801550
CAS No.: 1056963-14-4
M. Wt: 190.28 g/mol
InChI Key: JBXQUYFREVUGPO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

1056963-14-4

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,6-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-5-6-11(10(2)12(9)13)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3

InChI Key

JBXQUYFREVUGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N2CCCC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2,6-dimethylphenylamine(0.27 g, 1.35 mmol) dissolved in toluene (5.4 mL) and pyrrolidine (0.56 mL, 6.8 mmol) was added sodium t-butoxide (0.39 g, 4.0 mmol). The suspension was deoxygenated for approximately 10 minutes by passing a stream of nitrogen through the solvent. Solid tris(dibenzilideneacetone)dipalladium(0) (10 mg) and rac-2,2′Bis(diphenylphosphino)-1,1′binaphthyl (25 mg) were combined and added in one portion. Nitrogen bubbling continued for an additional 2 minutes before heat was applied (100° C. overnight). The reaction mixture was cooled to room temperature and diluted with ethyl acetate and HClaq. (2N). The aqueous layer was adjusted basic with sodium bicarbonate solution and re-extracted with ethyl acetate. The organic layer was dried over sodium sulfate, decanted and concentrated under reduced pressure to give to give the desired 2,6-dimethyl-3-pyrrolidin-1-ylphenylamine as an amber oil.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Two

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